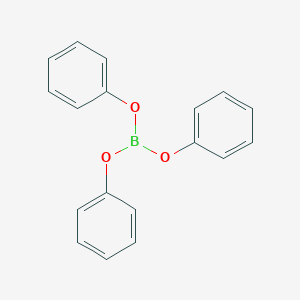

Triphenyl borate

Description

Properties

IUPAC Name |

triphenyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCWDBMBZLORER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148955 | |

| Record name | Boric acid, triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Triphenyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1095-03-0 | |

| Record name | Phenyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl borate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5KDR369FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triphenyl Borate: A Comprehensive Technical Guide

CAS Number: 1095-03-0

This technical guide provides an in-depth overview of triphenyl borate, a significant organoboron compound. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of this compound

This compound is a white to light yellow crystalline solid. It is known for its sensitivity to moisture and heat, necessitating storage in a refrigerator under an inert atmosphere.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1095-03-0 | [1][2] |

| Molecular Formula | C₁₈H₁₅BO₃ | [1] |

| Molecular Weight | 290.12 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 98-101 °C | [1][2] |

| Boiling Point | 158 °C @ 0.05 mmHg | [1] |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in chloroform, methanol; Insoluble in water | [1] |

| Sensitivity | Moisture and heat sensitive | [1][2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | Description | Pictograms |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | GHS06 (Toxic) |

| Eye Damage | Causes serious eye damage. | GHS05 (Corrosion) |

| Flammability | Flammable solid. |

Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound from Boric Acid and Phenol

A common and high-yield method for synthesizing this compound involves the reaction of boric acid with phenol. The following protocol is adapted from patent literature, aiming for a high conversion rate.[3]

Materials:

-

Boric Acid (24.7g, 0.4 mol)

-

Phenol (188g, 2 mol)

-

Toluene (75g)

-

Synthesis apparatus with heating and distillation capabilities

Procedure:

-

Charge the synthesis reactor with boric acid, phenol, and toluene.

-

Heat the mixture to 155°C.

-

Initiate a programmed heating reaction over 5-6 hours, gradually increasing the temperature.

-

The temperature program is as follows:

-

Hold at 155°C for 1 hour.

-

Increase to 165°C and hold for 1 hour.

-

Increase to 175°C and hold for 1 hour.

-

Increase to 185°C and hold for 1 hour.

-

Increase to 195°C and hold for 1-2 hours.

-

-

During the reaction, water is produced and can be removed azeotropically with toluene to drive the reaction to completion.

-

Upon completion, the crude this compound product is obtained and can be purified further if necessary.

This method has been reported to achieve a boric acid conversion rate of over 90%.[3]

Another documented method involves reacting phenol and a boron source (such as boric acid or boron oxide) in an inert, water-immiscible organic solvent like carbon tetrachloride at its boiling temperature for approximately one hour.[4]

Applications and Signaling Pathways

This compound is a versatile compound with applications spanning catalysis, organic synthesis, and materials science.

Key Applications

-

Catalysis : It serves as a catalyst in various organic reactions, including the polymerization of ethylene and the synthesis of amides from carboxylic acids and amines.[1][5]

-

Organic Synthesis : It is a crucial reagent for the synthesis of organic boric acids and boron-containing fluorescent compounds.[1]

-

Biochemical Research : It has been used as a competitive inhibitor of urease and as a chemosterilant against certain insect species.

Below is a diagram illustrating the primary application areas of this compound.

Catalytic Amidation Workflow

This compound is an effective catalyst for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic chemistry. This process offers significant advantages in terms of efficiency and safety.[5] The general workflow for this catalytic process is outlined below.

The proposed mechanism for boron-catalyzed direct amidation is complex, and recent studies suggest it may proceed through dimeric boron intermediates, which activate the carboxylic acid and coordinate the amine for nucleophilic attack.[6] This catalytic cycle avoids the need for stoichiometric activating agents, representing a more atom-economical approach to amide bond formation.[7]

References

- 1. This compound | JSC Aviabor [jsc-aviabor.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Electronic Configuration of Triphenyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl borate, with the chemical formula B(OC₆H₅)₃, is an organoboron compound that serves as a versatile reagent and intermediate in organic synthesis.[1] Its unique structural and electronic properties, stemming from the interaction between the central boron atom and the three phenoxy groups, govern its reactivity and potential applications. This technical guide provides a comprehensive overview of the molecular structure and electronic configuration of this compound, supported by experimental data and theoretical insights.

Molecular Structure

The molecular structure of this compound has been determined through single-crystal X-ray diffraction. The central boron atom is bonded to three oxygen atoms, each of which is in turn bonded to a phenyl group.

Crystallographic Data

The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 285239.[2] Analysis of the crystallographic information file (CIF) provides precise data on bond lengths and angles, which are crucial for understanding the molecule's geometry.

Table 1: Key Bond Lengths in this compound

| Bond | Bond Length (Å) |

| B-O | Data to be populated from CCDC 285239 |

| O-C (aromatic) | Data to be populated from CCDC 285239 |

| C-C (aromatic, avg.) | Data to be populated from CCDC 285239 |

Table 2: Key Bond Angles in this compound

| Angle | Bond Angle (°) |

| O-B-O | Data to be populated from CCDC 285239 |

| B-O-C (aromatic) | Data to be populated from CCDC 285239 |

| O-C-C (aromatic, avg.) | Data to be populated from CCDC 285239 |

The boron atom in this compound exhibits a trigonal planar geometry, consistent with sp² hybridization. This arrangement leads to a planar BO₃ core. The phenoxy groups are oriented in a propeller-like fashion around the central boron atom.

Electronic Configuration

The electronic configuration of the central boron atom in its ground state is 1s²2s²2p¹. In this compound, the boron atom undergoes sp² hybridization, leaving one vacant p-orbital perpendicular to the trigonal plane of the BO₃ core.

Molecular Orbitals and Bonding

The bonding in this compound involves sigma (σ) bonds between the boron and oxygen atoms, formed by the overlap of boron's sp² hybrid orbitals with oxygen's sp² or sp³ hybrid orbitals. The vacant p-orbital on the boron atom can participate in π-interactions with the lone pairs of electrons on the adjacent oxygen atoms. This pπ-pπ interaction leads to delocalization of electron density from the oxygen atoms to the boron atom, which partially alleviates the electron deficiency of the boron center.

The electron-withdrawing nature of the phenyl groups influences the electron density at the boron center. The overall electronic effect is a balance between the inductive withdrawal by the phenoxy groups and the resonance donation from the oxygen lone pairs to the boron p-orbital.

Experimental Protocols

Synthesis of this compound

A high-conversion rate synthesis of this compound can be achieved through the reaction of boric acid and phenol.[3]

Procedure:

-

Add 24.7 g of boric acid, 188 g of phenol, and 75 g of toluene to a reaction vessel equipped with a reflux condenser and a water separator.[3]

-

Heat the mixture to 155°C.[3]

-

Carry out a programmed heating reaction for 5-6 hours, gradually increasing the temperature to 195°C.[3] The reaction progress can be monitored by the amount of water collected.

-

The crude this compound is obtained after the reaction is complete.[3] Further purification can be achieved by recrystallization or distillation under reduced pressure.

X-ray Crystallography

Determining the single-crystal X-ray structure of this compound involves the following general steps:

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature, typically using Mo Kα radiation.

-

Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

¹¹B NMR Spectroscopy:

-

Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.

-

Acquisition: Acquire the ¹¹B NMR spectrum. The chemical shift will be indicative of the three-coordinate nature of the boron atom.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound.

Procedure (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Place the resulting fine powder into a pellet-forming die.

-

Apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

Acquire the FT-IR spectrum of the pellet in transmission mode over the mid-IR range (e.g., 4000-400 cm⁻¹).

Chemical Reactivity

Hydrolysis

This compound is susceptible to hydrolysis, reacting with water to form boric acid and phenol. This reaction is a key consideration when handling and using this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and electronic configuration of this compound. The trigonal planar geometry of the boron center, a consequence of its sp² hybridization, and the electronic interactions with the phenoxy groups are key determinants of its chemical behavior. The provided experimental protocols offer a foundation for the synthesis and characterization of this important organoboron compound. Further computational studies would be beneficial to provide a more quantitative picture of the molecular orbitals and charge distribution, offering deeper insights into its reactivity.

References

- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]

- 2. This compound | C18H15BO3 | CID 14182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenyl Borate

This compound, with the chemical formula C₁₈H₁₅BO₃, is an organoboron compound that serves as a versatile intermediate and catalyst in various chemical processes.[1][2] It is recognized for its applications in organic synthesis, polymer science, and materials chemistry.[3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and key reactions.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is sensitive to moisture.[6][7] It is generally insoluble in water but shows good solubility in a range of organic solvents.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅BO₃ | [3][7] |

| Molecular Weight | 290.12 g/mol | [4][7][8] |

| Appearance | White to light yellow crystalline solid | [3][6][7] |

| Melting Point | 98-101 °C | [6][7][9] |

| Boiling Point | 158 °C at 0.05 mmHg 343.2 °C at 760 mmHg | [7][8][9] [4] |

| Density | ~1.134 g/cm³ (Predicted) | [7][8] |

| Solubility | Insoluble: Water[3] Soluble: Chloroform, methanol, alcohols, ethers, aromatics[3][7][9] | |

| Flash Point | 113.4 °C | [4][7] |

| Vapor Pressure | 0.000142 mmHg at 25 °C | [4][7] |

| Refractive Index | 1.572 | [4][7] |

| Stability | Moisture sensitive; stable in nonpolar solvents[3][6][7] |

Chemical Reactivity and Stability

2.1. Stability and Handling this compound is a moisture-sensitive, flammable crystalline substance.[6] Due to its hygroscopic nature, it should be stored under an inert atmosphere in a refrigerator.[7][8] It is known to be stable in nonpolar solvents.[3] Contact with water or steam can lead to hydrolysis, forming toxic phenol fumes.[4] Standard safety precautions, including the use of protective clothing, gloves, and eye/face protection, are essential when handling this compound.[7] It should be kept away from sources of ignition.[7]

2.2. Hydrolysis One of the key reactions of this compound is its hydrolysis. Due to the presence of the boron-oxygen bonds, the compound readily reacts with water to yield boric acid and phenol. This reactivity underscores its sensitivity to moisture.

Caption: Hydrolysis of this compound.

2.3. Applications in Synthesis this compound is a valuable reagent in organic synthesis.[3]

-

Catalysis: It serves as a catalyst for the copolymerization of ethylene and in esterification and transesterification reactions.[6][10] More recently, it has been reported as an effective catalyst for the synthesis of amides via the condensation of carboxylic acids and amines, offering high yields under mild conditions.[11]

-

Reagent: It is used to synthesize organic boric acids through reactions with Grignard or organolithium reagents.[6]

-

Intermediate: The compound is an important intermediate for producing boron-containing fluorescent compounds and other advanced materials like boron-containing novolac resins, which exhibit enhanced thermal stability.[6][12] It is also used in the synthesis of active pharmaceutical ingredients.[5]

Experimental Protocols

3.1. Synthesis of this compound A method for synthesizing this compound with a high conversion rate involves the reaction of boric acid and phenol.[1]

-

Materials:

-

Boric Acid (24.7g, ~0.4 mol)

-

Phenol (188g, ~2.0 mol)

-

Toluene (75g)

-

-

Procedure:

-

Add boric acid, phenol, and toluene to a suitable reaction vessel.[1]

-

Heat the mixture to 155°C.[1]

-

Implement a programmed heating reaction over 5-6 hours, gradually increasing the temperature to a final temperature of 195°C.[1]

-

A typical programmed heating schedule is as follows: 155°C for 1h, 165°C for 1h, 175°C for 1h, 185°C for 1h, and finally 195°C for 1-2h.[1]

-

This process yields crude this compound with a boric acid conversion rate reported to be above 90%.[1]

-

Caption: Synthesis workflow for this compound.

3.2. Spectroscopic Characterization The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands. A very strong band appears around 1350 cm⁻¹ corresponding to B-O stretching vibrations.[13] A C-O stretching vibration is observed at 1214 cm⁻¹, and a symmetric deformation band is found at a lower wavenumber, around 598 cm⁻¹.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: As a tricoordinate boron compound, this compound is expected to show a chemical shift in the downfield region characteristic of such species. The addition of a Lewis base would cause a significant upfield shift, indicating the formation of a tetracoordinate borate complex.[14]

-

¹H and ¹³C NMR: These spectra would show signals corresponding to the phenyl groups attached to the borate core.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (290.12 g/mol ).[7][8]

References

- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]

- 2. This compound | 1095-03-0 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | JSC Aviabor [jsc-aviabor.com]

- 7. chembk.com [chembk.com]

- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 1095-03-0 [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. citedrive.com [citedrive.com]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Solubility of Triphenyl Borate in Aromatic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triphenyl borate in aromatic solvents. While this compound is widely utilized in organic synthesis, detailed quantitative solubility data in aromatic solvents is not extensively documented in publicly available literature. This guide summarizes its known qualitative solubility, presents a detailed experimental protocol for determining quantitative solubility via gravimetric analysis, and illustrates key experimental and synthetic workflows.

Introduction to this compound

This compound (CAS No. 1095-03-0), also known as triphenoxyborane, is an organoboron compound with the chemical formula B(OC₆H₅)₃ or C₁₈H₁₅BO₃.[1][2] It exists as a white, moisture-sensitive crystalline solid.[3] Its utility in chemical synthesis is significant, where it serves as a reagent or intermediate.[4] For instance, it is used in the synthesis of organic boric acids, to produce boron-containing fluorescent compounds, and to obtain catalysts for ethylene polymerization.[3] Given its molecular structure, comprised of a central borate group esterified with three phenyl groups, this compound is inherently non-polar, which dictates its solubility profile. Understanding its behavior in aromatic solvents is crucial for reaction setup, purification, and formulation development.

Solubility Profile

This compound's solubility is governed by the "like dissolves like" principle. Its large, non-polar organic structure results in poor solubility in polar solvents like water, but favorable solubility in various organic solvents, particularly aromatics.[4]

2.1 Qualitative Solubility Data

While specific quantitative data is sparse, the qualitative solubility of this compound in common organic solvents is well-established. It is known to be soluble in aromatic solvents such as benzene and toluene.[4][5] One study notes the use of xylene as a solvent for the polycondensation of this compound, implying its solubility in this solvent as well.[6]

| Solvent Class | Specific Solvent | Solubility | Citation(s) |

| Aromatic | Benzene | Soluble | [5] |

| Aromatic | Toluene | Soluble | [5] |

| Aromatic | Xylene | Soluble | [6] |

| Chlorinated | Chloroform | Soluble | [7][8][9] |

| Alcohol | Methanol | Soluble | [7][8][9] |

| Aqueous | Water | Insoluble | [4] |

Experimental Protocol: Quantitative Solubility Determination

To address the absence of public quantitative data, researchers can employ standard laboratory methods to determine the solubility of this compound. The following protocol describes the gravimetric method, a reliable technique for measuring the solubility of a solid in a solvent at a specific temperature.

Objective: To determine the solubility (in g/100 mL) of this compound in an aromatic solvent (e.g., toluene) at a controlled temperature.

Materials:

-

This compound (≥97% purity)

-

Anhydrous aromatic solvent (e.g., toluene, benzene, xylene)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Glass vials with screw caps

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Pipettes

-

Desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound solid to a series of glass vials. An amount significantly more than expected to dissolve should be used to ensure saturation.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen aromatic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24 hours to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

-

-

Sample Isolation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let undissolved solid settle.

-

Carefully draw a specific volume of the clear supernatant (e.g., 5.0 mL) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the flask containing the filtered solution.

-

Gently evaporate the solvent from the flask under reduced pressure using a rotary evaporator or by placing it in a fume hood.

-

Once the solvent is fully evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (m.p. 98-101 °C) to remove any residual solvent.[2][7]

-

Transfer the flask to a desiccator to cool to room temperature.

-

Weigh the flask containing the dry this compound residue on the analytical balance.

-

Repeat the drying and cooling steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.

-

Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of Residue (g) / Volume of Supernatant Taken (mL)) * 100

-

Visualized Workflows and Pathways

To further clarify the processes relevant to working with this compound, the following diagrams illustrate key workflows.

References

- 1. This compound | C18H15BO3 | CID 14182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97 1095-03-0 [sigmaaldrich.com]

- 3. This compound | JSC Aviabor [jsc-aviabor.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. chembk.com [chembk.com]

- 8. This compound | 1095-03-0 [chemicalbook.com]

- 9. This compound | 1095-03-0 [amp.chemicalbook.com]

A Technical Guide to the Lewis Acidity of Triphenyl Borate and Other Boranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Lewis acidity of triphenyl borate in comparison to other significant borane compounds. By examining quantitative data, experimental methodologies, and the underlying chemical principles, this document serves as a critical resource for professionals engaged in research and development where Lewis acidity is a key parameter.

Introduction to Lewis Acidity of Boranes

Boranes are a class of electron-deficient compounds that act as Lewis acids, readily accepting electron pairs from Lewis bases. This characteristic is central to their utility in a vast array of chemical transformations, including catalysis, organic synthesis, and materials science. The strength of a borane's Lewis acidity is a critical determinant of its reactivity and is influenced by a delicate balance of electronic and steric factors associated with the substituents on the boron atom.

This compound, B(OPh)₃, offers a unique electronic and steric profile compared to triarylboranes like triphenylborane (BPh₃) and trialkyl borates such as trimethyl borate (B(OMe)₃). Understanding its relative Lewis acidity is crucial for its effective application. This guide will delve into the quantitative measures of Lewis acidity, the experimental protocols for their determination, and the key factors that govern these properties.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of boranes can be quantified using several experimental and computational methods. The most common experimental techniques are the Gutmann-Beckett and Childs methods, which utilize NMR spectroscopy. Computational approaches, such as the calculation of Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA), provide theoretical insights into Lewis acidity.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a compound by measuring its Acceptor Number (AN).[1][2] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift (Δδ) upon its interaction with a Lewis acid.[1] A larger downfield shift indicates a stronger Lewis acid. The AN is calculated using the formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1]

The Childs Method

The Childs method offers an alternative NMR-based approach to quantify Lewis acidity. It measures the change in the ¹H NMR chemical shift of the γ-proton of crotonaldehyde upon complexation with a Lewis acid. The relative Lewis acidity is then determined by comparing this shift to that induced by a reference Lewis acid, typically boron tribromide (BBr₃).

Comparative Data

The following tables summarize the available quantitative data on the Lewis acidity of this compound and a selection of other boranes, as determined by the Gutmann-Beckett method and computational methods.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) of Selected Boranes

| Compound | Formula | Substituent Type | Acceptor Number (AN) | Reference |

| Trimethyl borate | B(OMe)₃ | Alkoxy | 23 | [3] |

| This compound | B(OPh)₃ | Aryloxy | Relatively Low | [4] |

| Triphenylborane | BPh₃ | Aryl | Weak Lewis Acid | [5] |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Perfluoroaryl | 82 | [1] |

| Boron trifluoride | BF₃ | Halogen | 89 | [1] |

| Boron trichloride | BCl₃ | Halogen | >89 | |

| Boron tribromide | BBr₃ | Halogen | >89 | |

| Boron triiodide | BI₃ | Halogen | 115 | [1] |

Table 2: Comparison of Lewis Acidity Metrics for Selected Boranes and Borates

| Compound | Gutmann-Beckett (Δδ ³¹P ppm) | Childs (Δδ ¹H ppm) | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) |

| B(C₆F₅)₃ | 25.5 | 1.05 | 414 | 411 |

| B(OC₆F₅)₃ | 34.5 | 0.40 | 419 | - |

This table highlights the interesting discrepancy often observed between different methods for assessing Lewis acidity, particularly when comparing boranes and their corresponding borates.

Factors Influencing the Lewis Acidity of Boranes

The Lewis acidity of boranes is a complex interplay of several factors. A comprehensive understanding of these is essential for predicting and tuning the reactivity of these compounds.

Caption: Key factors governing the Lewis acidity of boranes.

-

Inductive Effects: Electron-withdrawing groups (e.g., halogens, perfluorinated aryl groups) attached to the boron atom increase its positive charge, thereby enhancing its Lewis acidity. Conversely, electron-donating groups (e.g., alkyl groups) decrease Lewis acidity.

-

Steric Hindrance: Bulky substituents around the boron center can physically obstruct the approach of a Lewis base, reducing the effective Lewis acidity. This is a significant factor when comparing, for instance, triphenylborane to smaller trialkylboranes.

-

pπ-pπ Back-Donation: In boranes with substituents bearing lone pairs of electrons (e.g., alkoxy, amino, or halide groups), these lone pairs can be donated into the empty p-orbital of the boron atom. This delocalization of electron density reduces the electron deficiency of the boron and, consequently, its Lewis acidity. This effect is particularly important in borate esters like this compound.

-

Pyramidalization Energy: Upon forming an adduct with a Lewis base, the geometry at the boron center changes from trigonal planar to tetrahedral. The energy required for this geometric change, known as the pyramidalization energy, can influence the overall thermodynamics of adduct formation. Factors that stabilize the planar geometry, such as extensive π-systems, can increase this energy barrier and thus reduce the apparent Lewis acidity.

Experimental Protocols

Accurate determination of Lewis acidity requires meticulous experimental execution. Below are detailed protocols for the Gutmann-Beckett and Childs methods.

Gutmann-Beckett Method: Step-by-Step Protocol

Caption: Workflow for the Gutmann-Beckett method.

Materials:

-

High-purity triethylphosphine oxide (Et₃PO)

-

The borane to be analyzed

-

High-purity, anhydrous, deuterated, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)

-

NMR tubes and standard laboratory glassware

Procedure:

-

Preparation of Et₃PO Stock Solution: Prepare a standard solution of Et₃PO (e.g., 0.05 M) in the chosen deuterated solvent.

-

Preparation of Borane Solution: In a separate vial, prepare a solution of the borane of interest at the same concentration as the Et₃PO stock solution.

-

Adduct Formation: In an NMR tube, mix equal volumes of the Et₃PO and borane solutions to achieve a 1:1 molar ratio.

-

NMR Measurement: Acquire a proton-decoupled ³¹P NMR spectrum of the mixture. Record the chemical shift of the peak corresponding to the Et₃PO-borane adduct.

-

Reference Measurement: Acquire a proton-decoupled ³¹P NMR spectrum of the Et₃PO stock solution alone to determine the chemical shift of free Et₃PO.

-

Calculation: Calculate the change in chemical shift (Δδ) and the Acceptor Number (AN) as described in section 2.1.

Childs Method: Step-by-Step Protocol

Caption: Workflow for the Childs method.

Materials:

-

High-purity crotonaldehyde

-

The borane to be analyzed

-

Reference Lewis acid (e.g., BBr₃)

-

High-purity, anhydrous, deuterated solvent (e.g., dichloromethane-d₂)

-

NMR tubes and standard laboratory glassware

Procedure:

-

Preparation of Solutions: Prepare separate solutions of crotonaldehyde and the borane of interest in the chosen deuterated solvent.

-

Complex Formation: In an NMR tube, mix the crotonaldehyde and borane solutions.

-

NMR Measurement: Acquire a ¹H NMR spectrum and determine the chemical shift of the γ-proton of the complexed crotonaldehyde.

-

Reference Measurement: Acquire a ¹H NMR spectrum of the crotonaldehyde solution alone.

-

Relative Acidity Determination: Calculate the change in chemical shift (Δδ) and compare it to the Δδ obtained with a reference Lewis acid under identical conditions to establish the relative Lewis acidity.

Conclusion

The Lewis acidity of this compound is significantly lower than that of highly electron-deficient boranes like B(C₆F₅)₃ and boron trihalides. This is primarily attributed to the pπ-pπ back-donation from the oxygen atoms of the phenoxy groups to the empty p-orbital of the boron atom, which reduces its electron-accepting ability. While this compound is a weaker Lewis acid than triphenylborane due to this back-donation, its unique electronic and steric properties can be advantageous in specific applications where moderated Lewis acidity is required.

For researchers and professionals in drug development and other scientific fields, a thorough understanding of the principles and methods outlined in this guide is paramount for the rational design and application of borane-based reagents and catalysts. The provided data and experimental protocols offer a solid foundation for further investigation and application of these versatile compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Moisture Sensitivity and Stability of Triphenyl Borate

Introduction

This compound, a versatile organoboron compound, finds applications in various fields, including organic synthesis.[1] However, its utility is intrinsically linked to its sensitivity to moisture and overall stability. This technical guide provides a comprehensive overview of the moisture sensitivity and stability of this compound, focusing on its hydrolysis, thermal degradation, and the analytical methodologies used for its characterization.

1. Moisture Sensitivity and Hydrolysis

This compound is a moisture-sensitive crystalline substance.[1] Its sensitivity stems from the electrophilic nature of the boron atom, which is susceptible to nucleophilic attack by water. This interaction leads to hydrolysis, the primary degradation pathway for this compound in the presence of moisture.

1.1. Hydrolysis Mechanism

The hydrolysis of borate esters, including this compound, proceeds through a nucleophilic attack of a water molecule on the boron atom. This initial attack is followed by the elimination of a phenol molecule. The process repeats until all three phenoxy groups are replaced by hydroxyl groups, ultimately yielding boric acid and three molecules of phenol.

1.2. Kinetics of Hydrolysis

Quantitative data on the hydrolysis rate of this compound is limited. However, studies on boronic esters indicate that their stability is pH-dependent, with increased stability observed at higher pH levels.[2] For boronate esters, the hydrolysis can be significantly accelerated at physiological pH.[3]

Table 1: Hydrolysis Data for this compound

| Parameter | Value | Conditions | Reference |

| Weight Loss (TGA) | 80-97% | 20-900°C under N₂ flow at 10°C/min | [4] |

2. Thermal Stability

This compound exhibits moderate thermal stability. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating its decomposition profile.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a sharp weight loss is observed over a broad temperature range, indicating its decomposition.

Table 2: Thermal Decomposition Data for this compound

| Analysis | Temperature Range | Atmosphere | Heating Rate | Key Observations | Reference |

| TGA | 20°C to 900°C | Nitrogen | 10°C/min | 80-97% sharp weight loss | [4] |

| DSC | 20°C to 900°C | Nitrogen | 10°C/min | Glass transition, exothermic peaks at ~60°C and 150°C | [4] |

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. The DSC scans of amorphous this compound show a glass transition followed by exothermic peaks, which correspond to crystallization and subsequent decomposition events.[4]

3. Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of boric acid with phenol in an inert solvent.[5]

-

Materials: Boric acid, phenol, toluene.

-

Procedure:

3.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following protocol is based on the methodology described by Acarali (2015).[4]

-

Instrument: SDT Q600 (or equivalent simultaneous TGA/DSC instrument).

-

Sample Preparation: Place a small amount of the this compound sample into a silicium pan.

-

TGA/DSC Parameters:

-

Data Analysis: Analyze the resulting TGA curve for weight loss as a function of temperature and the DSC curve for thermal events such as glass transitions, melting points, and decomposition exotherms.

3.3. Analysis of Degradation Products

The primary degradation products of this compound hydrolysis are phenol and boric acid. Various analytical techniques can be employed for their quantification.

-

Phenol Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the separation and quantification of phenol.[6][7]

-

Boric Acid Quantification: Boric acid can be determined using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or by forming a colored complex with curcumin for spectrophotometric analysis. A reverse-phase HPLC method with a refractive index detector can also be used for the simultaneous determination of boric acid in the presence of other compounds.

4. Storage and Handling

Given its moisture sensitivity, proper storage and handling of this compound are critical to maintain its integrity.

-

Storage: Store in a tightly closed container in a refrigerator, protected from moisture.[1] Storage under an inert gas atmosphere is also recommended.

-

Handling: Handle in a dry, well-ventilated area. Avoid direct contact with skin and eyes.

This compound is a valuable reagent whose utility is governed by its inherent moisture sensitivity and thermal stability. A thorough understanding of its degradation pathways, particularly hydrolysis, is essential for its effective use in research and development. The application of appropriate analytical techniques is crucial for characterizing its stability and ensuring the quality of experimental outcomes. By adhering to proper storage and handling protocols, the degradation of this compound can be minimized, thereby preserving its reactivity and ensuring reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Triphenyl Borate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for triphenyl borate, a significant intermediate in organic synthesis. The document provides a detailed overview of key preparative routes, complete with experimental protocols and comparative data to inform laboratory practice and process development.

Introduction

This compound, with the chemical formula B(OC₆H₅)₃, is an organoboron compound that has found utility as a Lewis acid catalyst and as a precursor for the synthesis of other valuable organoboron reagents. Its preparation has evolved over the years, with early methods focusing on direct reactions of simple boron compounds with phenol, and later developments aiming for higher efficiency and milder reaction conditions. This guide will detail the primary historical methods for the synthesis of this compound: the reaction of boric acid with phenol, the reaction of boron trichloride with phenol, and the transesterification of alkyl borates.

Synthesis from Boric Acid and Phenol

The direct esterification of boric acid with phenol represents one of the most straightforward and historically significant methods for preparing this compound. The reaction involves the removal of water to drive the equilibrium towards the formation of the desired ester.

Early Methodologies

Initial approaches to this synthesis often involved heating a mixture of boric acid and phenol, sometimes in the presence of a dehydrating agent or an entraining solvent to remove the water formed during the reaction. These methods, while conceptually simple, often required high temperatures and long reaction times, and the yields could be variable.

A study on the synthesis of this compound from various boron sources, including boric acid, utilized an inert water-immiscible organic solvent to facilitate the removal of water.[1] The reaction was conducted at the boiling temperature of the solvent.[1]

High-Conversion Rate Method

A significant improvement in this method is detailed in a patented process that achieves a high conversion rate by using a programmed heating reaction in the presence of an azeotropic solvent.[2] This method allows for the efficient removal of water, thereby driving the reaction to completion and achieving a boric acid conversion rate of over 90%.[2]

Experimental Protocol: High-Conversion Rate Synthesis [2]

-

Apparatus: A reaction vessel equipped with a heating mantle, a temperature controller, a stirrer, and a Dean-Stark apparatus or similar setup for azeotropic water removal.

-

Reagents:

-

Boric Acid: 24.7 g (0.4 mol)

-

Phenol: 188 g (2.0 mol)

-

Toluene: 75 g

-

-

Procedure: a. Charge the boric acid, phenol, and toluene into the reaction vessel. b. Heat the mixture to 155°C with stirring. c. Maintain the following temperature program for 5-6 hours:

- 155°C for 1 hour

- 165°C for 1 hour

- 175°C for 1 hour

- 185°C for 1 hour

- 195°C for 1-2 hours d. Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap. e. After the reaction is complete, the crude this compound is obtained. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data Summary: Boric Acid Methods

| Parameter | Early Method (General) | High-Conversion Method[2] |

| Boron Source | Boric Acid | Boric Acid |

| Phenol Ratio | Variable | 5:1 (Phenol:Boric Acid) |

| Solvent | Inert, water-immiscible (e.g., CCl₄)[1] | Toluene |

| Temperature | Boiling point of solvent | 155°C to 195°C (programmed) |

| Reaction Time | Variable | 5-6 hours |

| Yield | Variable | >90% conversion of boric acid |

Synthesis from Boron Trichloride and Phenol

An alternative historical route to this compound involves the reaction of boron trichloride with phenol. This method is advantageous as the only byproduct is hydrogen chloride gas, which can be easily removed from the reaction mixture.

Historical Protocol

A key publication from 1955 by Colclough, Gerrard, and Lappert provides a detailed procedure for this synthesis.[3][4] The reaction is conducted at a low temperature to control its exothermicity. This method was noted for producing nearly quantitative yields.[5]

Experimental Protocol: From Boron Trichloride [5]

-

Apparatus: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for hydrogen chloride. The reaction should be conducted under anhydrous conditions.

-

Reagents:

-

Phenol

-

Boron Trichloride

-

Methylene Dichloride (as solvent)

-

-

Procedure: a. Prepare a solution of phenol (3 molar equivalents) in methylene dichloride. b. Cool the reaction flask containing boron trichloride (1 molar equivalent) to -70°C. c. Add the solution of phenol dropwise to the cooled, stirred boron trichloride. d. Control the rate of addition to maintain the low temperature. Hydrogen chloride gas will evolve during the addition. e. After the addition is complete, allow the reaction mixture to warm to room temperature while continuing to stir. f. Remove the solvent and any remaining dissolved hydrogen chloride under reduced pressure to yield the crude this compound.

Quantitative Data Summary: Boron Trichloride Method

| Parameter | Colclough, Gerrard, and Lappert Method[5] |

| Boron Source | Boron Trichloride |

| Phenol Ratio | 3:1 (Phenol:Boron Trichloride) |

| Solvent | Methylene Dichloride |

| Temperature | -70°C |

| Reaction Time | Not specified, but described as "quick" |

| Yield | Nearly quantitative |

Synthesis via Transesterification

Transesterification is a widely used method for the preparation of borate esters. This process involves the reaction of an existing borate ester, typically a lower alkyl borate, with an alcohol or phenol of interest. The reaction is driven to completion by removing the more volatile alcohol that is displaced.

While specific, detailed historical protocols for the transesterification synthesis of this compound are not as readily available in the searched literature, the general principle is well-established.[6][7] The reaction would involve heating a mixture of a trialkyl borate (e.g., trimethyl borate or triethyl borate) with phenol. The lower-boiling alcohol (methanol or ethanol) would be removed by distillation, shifting the equilibrium towards the formation of this compound.

Conceptual Experimental Protocol: Transesterification

-

Apparatus: A distillation apparatus equipped with a reaction flask, a heating mantle, a distillation column, and a condenser.

-

Reagents:

-

Trialkyl Borate (e.g., Trimethyl Borate)

-

Phenol (at least 3 molar equivalents)

-

-

Procedure: a. Charge the trialkyl borate and phenol into the reaction flask. b. Heat the mixture to initiate the transesterification reaction. c. The lower-boiling alcohol (e.g., methanol) will begin to distill off. The efficiency of the distillation column will be crucial in separating the displaced alcohol from the reactants and product. d. Continue the distillation until the evolution of the lower alcohol ceases. e. The remaining product will be crude this compound, which can be purified by vacuum distillation.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Reaction of Boric Acid with Phenol

Caption: Reaction of Boron Trichloride with Phenol

Caption: Transesterification for this compound Synthesis

Caption: General Experimental Workflow

Conclusion

The synthesis of this compound has a rich history, with several viable methods developed over time. The choice of a particular synthetic route will depend on factors such as the availability and handling requirements of the starting materials, desired yield and purity, and the scale of the reaction. The early methods utilizing boric acid and boron trichloride remain relevant, with modern adaptations improving their efficiency and practicality. Transesterification offers a potentially milder alternative, provided the equilibrium can be effectively shifted. This guide provides the foundational knowledge for researchers to select and implement the most appropriate method for their specific needs in the laboratory or in process development.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]

- 3. The preparation and properties of this compound and the phenoxyboron chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. sussex.ac.uk [sussex.ac.uk]

- 5. 583. Preparation, stability, and complex formation of aryloxyboron compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. "Transesterification of alkyl borates" by Garry Gustav Eichmann [digitalcommons.njit.edu]

A Comprehensive Review of Triphenyl Borate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenyl borate, a commercially available organoboron compound, has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its utility spans from the formation of fundamental amide and ester bonds to more complex carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a detailed overview of the applications of this compound in organic chemistry, with a focus on quantitative data, experimental protocols, and mechanistic insights to aid researchers in its practical application.

Synthesis of this compound

This compound is typically synthesized through the esterification of boric acid with phenol. A common industrial method involves heating boric acid and phenol in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound [1]

A detailed patented method describes a high-conversion synthesis of this compound.[1] In a specialized synthesis device, 24.7g of boric acid, 188g of phenol, and 75g of toluene are combined.[1] The mixture is heated to 155°C and subjected to a programmed heating reaction for 5-6 hours, with the temperature gradually increasing to 195°C.[1] This process yields crude this compound with a boric acid conversion rate reported to be above 90%.[1]

Catalytic Applications in Organic Synthesis

This compound's utility as a Lewis acid catalyst stems from the electron-deficient nature of the boron atom, which can activate electrophiles, particularly carbonyl compounds, towards nucleophilic attack.

Amide Bond Formation

One of the most significant applications of this compound is in the direct amidation of carboxylic acids and amines. This method offers a green and efficient alternative to traditional coupling reagents, with water being the only byproduct. The reaction generally proceeds under mild conditions and demonstrates a broad substrate scope.

Quantitative Data: this compound Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | 10 | Toluene | 110 | 12 | 92 | [2] |

| 4-Nitrobenzoic acid | Aniline | 10 | Toluene | 110 | 18 | 85 | [2] |

| Adipic acid | Benzylamine | 10 | Toluene | 110 | 12 | 88 (diamide) | [2] |

| Benzoic acid | Morpholine | 10 | Toluene | 110 | 18 | 78 | [2] |

| Acetic acid | Cyclohexylamine | 10 | Toluene | 110 | 12 | 82 | [2] |

Experimental Protocol: General Procedure for this compound Catalyzed Amidation [2]

To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in toluene (5 mL) is added this compound (0.1 mmol, 10 mol%). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reaction Mechanism: Amidation

The catalytic cycle for borate ester-catalyzed amidation is believed to proceed through the activation of the carboxylic acid. The Lewis acidic this compound coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The amine then attacks the activated carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer regenerates the catalyst and releases the amide product and water.

Esterification

Similar to amidation, this compound can catalyze the esterification of carboxylic acids with alcohols. This reaction also proceeds via Lewis acid activation of the carboxylic acid.

Quantitative Data: this compound Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Benzyl Alcohol | 5 | Toluene | 110 | 8 | 95 | [3] |

| Acetic Acid | 1-Butanol | 5 | None | 120 | 6 | 88 | [4] |

| Adipic Acid | Ethanol | 5 | Toluene | 110 | 10 | 91 (diester) | [4] |

| Phenylacetic Acid | Methanol | 5 | Toluene | 100 | 12 | 93 | [3] |

Experimental Protocol: General Procedure for this compound Catalyzed Esterification

A mixture of the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and this compound (0.05 mmol, 5 mol%) in toluene (5 mL) is heated to reflux with a Dean-Stark apparatus. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography to afford the desired ester.

Asymmetric Aziridination

This compound serves as a precursor for the in-situ generation of chiral boron-based catalysts for asymmetric synthesis. A notable example is the asymmetric aziridination of imines, where a chiral catalyst prepared from this compound and a vaulted biaryl ligand (VAPOL or VANOL) promotes the reaction with high enantioselectivity.

Quantitative Data: Asymmetric Aziridination using a this compound-Derived Catalyst [5]

| Imine Substrate | Diazo Compound | Ligand | Yield (%) | ee (%) |

| N-Benzhydrylbenzaldimine | Ethyl diazoacetate | (R)-VAPOL | 95 | 98 |

| N-Benzhydryl-4-nitrobenzaldimine | Ethyl diazoacetate | (R)-VAPOL | 92 | 97 |

| N-Benzhydryl-4-methoxybenzaldimine | Ethyl diazoacetate | (R)-VAPOL | 96 | 98 |

| N-Benzhydryl-2-naphthaldehyde imine | Ethyl diazoacetate | (R)-VAPOL | 93 | 96 |

Experimental Protocol: Asymmetric Aziridination [5]

The chiral catalyst is prepared in situ by heating a mixture of the chiral ligand (e.g., (R)-VAPOL, 1 equivalent) and this compound (3 equivalents) at 50°C for 2 hours, followed by removal of volatile species under high vacuum.[5] To a solution of the imine (1.0 mmol) in a suitable solvent at the desired temperature is added the prepared catalyst, followed by the slow addition of the diazo compound (1.1 mmol). The reaction is stirred until completion and then quenched. The product is isolated and purified by chromatography.

Workflow Diagram: Asymmetric Aziridination

Other Catalytic Transformations

This compound has also been reported to catalyze other important organic reactions, although detailed studies are less common. These include:

-

Mukaiyama Aldol Reaction: As a Lewis acid, this compound can activate aldehydes towards attack by silyl enol ethers.

-

Hetero-Diels-Alder Reaction: It can catalyze the [4+2] cycloaddition of dienes with heterodienophiles, such as carbonyl compounds.

-

Polymerization: this compound has been used as a catalyst in the copolymerization of epoxides and CO2 to produce polycarbonates.[6]

Further research is needed to fully explore the substrate scope and optimize reaction conditions for these transformations using this compound.

Conclusion

This compound is a valuable and versatile Lewis acid catalyst in organic synthesis. Its effectiveness in promoting amide and ester bond formation, as well as its role in the development of asymmetric catalytic systems, highlights its importance for both academic and industrial research. The straightforward synthesis, commercial availability, and relatively low toxicity of this compound make it an attractive alternative to other Lewis acids. Future research will likely expand its applications in other catalytic reactions and in the synthesis of complex, biologically active molecules.

References

- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Functionalized polycarbonates via triphenylborane catalyzed polymerization-hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Triphenyl Borate as a Catalyst in Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where a significant percentage of drug molecules contain this functional group. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which can lead to poor atom economy and the generation of substantial waste. Catalytic direct amidation of carboxylic acids with amines presents a more sustainable and efficient alternative. Triphenyl borate has emerged as a promising catalyst for this transformation, offering high yields under mild reaction conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in amide synthesis.

Advantages of Using this compound

This compound offers several advantages as a catalyst for amide synthesis:

-

High Efficiency: It provides excellent yields for a wide range of substrates, often exceeding 90%.[1]

-

Mild Reaction Conditions: The reaction can be carried out under an air atmosphere, and in many cases, does not require azeotropic reflux with special apparatus like a Dean-Stark trap.[1]

-

Low Catalyst Loading: The catalyst is effective at low loadings, typically around 4-10 mol%.[1]

-

Broad Substrate Scope: The protocol is applicable to a variety of carboxylic acids and amines, including those with sensitive functional groups.[3][4]

-

Sustainable Approach: By avoiding stoichiometric activating agents, this method aligns with the principles of green chemistry.[3]

Proposed Catalytic Cycle

The catalytic cycle of this compound in amide synthesis is believed to proceed through the activation of the carboxylic acid. The proposed mechanism involves the following key steps:

-

Ligand Exchange: The carboxylic acid displaces one of the phenoxy groups on the this compound to form an acyloxyborate intermediate.

-

Amine Coordination: The amine then coordinates to the boron center of the acyloxyborate intermediate.

-

Nucleophilic Attack: An intramolecular nucleophilic attack by the coordinated amine on the activated carbonyl group of the carboxylic acid moiety occurs.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide product and regenerates the this compound catalyst, releasing a molecule of phenol.

Caption: Proposed catalytic cycle for this compound catalyzed amide synthesis.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various amides using this compound as a catalyst.

Table 1: Synthesis of Secondary Amides

| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Benzylamine | 4 | Toluene | 110 | 6 | 92 |

| 2 | 4-Nitrobenzoic Acid | Benzylamine | 4 | Toluene | 110 | 7 | 90 |

| 3 | Phenylacetic Acid | Benzylamine | 4 | Toluene | 110 | 5 | 88 |

| 4 | Cinnamic Acid | Benzylamine | 4 | Toluene | 110 | 6 | 85 |

| 5 | Ibuprofen | Benzylamine | 5 | Toluene | 110 | 8 | 82 |

| 6 | Benzoic Acid | 4-Methoxybenzylamine | 4 | Toluene | 110 | 6 | 91 |

Table 2: Synthesis of Tertiary Amides

| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Morpholine | 4 | Toluene | 110 | 8 | 85 |

| 2 | Phenylacetic Acid | Morpholine | 4 | Toluene | 110 | 7 | 82 |

| 3 | Benzoic Acid | Piperidine | 4 | Toluene | 110 | 8 | 88 |

| 4 | 4-Nitrobenzoic Acid | Piperidine | 4 | Toluene | 110 | 9 | 86 |

Experimental Protocols

General Experimental Workflow

The general workflow for the this compound-catalyzed synthesis of amides is straightforward and can be adapted for a wide range of substrates.

Caption: General experimental workflow for this compound-catalyzed amide synthesis.

Protocol 1: General Procedure for the Synthesis of Amides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid (1.0 mmol)

-

Amine (1.1 mmol)

-

This compound (0.04 mmol, 4 mol%)

-

Toluene (5 mL)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 mmol), this compound (0.04 mmol), and toluene (5 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the amine (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and maintain this temperature for the time indicated in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure amide.

Protocol 2: Synthesis of N-Benzyl-4-phenylbutyramide

This protocol provides a specific example of the synthesis of a secondary amide.

Materials:

-

4-Phenylbutyric acid (1.64 g, 10 mmol)

-

Benzylamine (1.18 g, 11 mmol)

-

This compound (0.116 g, 0.4 mmol)

-

Toluene (50 mL)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, combine 4-phenylbutyric acid (1.64 g, 10 mmol), this compound (0.116 g, 0.4 mmol), and toluene (50 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add benzylamine (1.18 g, 11 mmol) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 5-7 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Evaporate the toluene under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield N-benzyl-4-phenylbutyramide as a white solid.

Conclusion

This compound is a highly effective and versatile catalyst for the direct synthesis of amides from carboxylic acids and amines.[1] The methodology offers significant improvements in terms of efficiency, sustainability, and operational simplicity over traditional methods. The provided protocols and data serve as a valuable resource for researchers in academia and industry, particularly in the field of drug development, for the synthesis of a wide array of amide-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Borate esters: Simple catalysts for the sustainable synthesis of complex amides | Semantic Scholar [semanticscholar.org]

- 4. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triphenyl Borate-Catalyzed Dehydrative Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenyl borate as a catalyst in dehydrative coupling reactions. The protocols detailed below are intended for professionals in chemical research and drug development, offering guidance on reaction setup, execution, and data interpretation.

Introduction

Dehydrative coupling reactions represent an atom-economical and environmentally benign approach to the formation of key chemical bonds, such as amide and ester linkages, releasing only water as a byproduct. This compound, B(OPh)₃, has emerged as a mild and effective Lewis acid catalyst for these transformations. Its utility is particularly notable in amide bond formation, offering a valuable alternative to traditional coupling reagents that generate stoichiometric waste. This document outlines the protocols for this compound-catalyzed dehydrative amidation and esterification, summarizes key performance data, and illustrates the underlying reaction mechanisms.

Dehydrative Amidation

This compound is a highly effective catalyst for the direct condensation of carboxylic acids and amines to form amides. This method is advantageous due to its operational simplicity, low catalyst loading, and broad substrate scope.[1]

General Experimental Protocol

A general procedure for the this compound-catalyzed dehydrative amidation is as follows:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and this compound (0.05 mmol, 5 mol%).

-

Add a suitable solvent (e.g., toluene, xylene, or 1,4-dioxane, 2 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by standard laboratory techniques such as extraction, chromatography on silica gel, or crystallization.

Note: For less reactive substrates, a Dean-Stark apparatus may be beneficial for the azeotropic removal of water to drive the reaction to completion.

Data Presentation: Substrate Scope of Dehydrative Amidation

The following table summarizes the yields for the this compound-catalyzed amidation of various carboxylic acids and amines.

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 92 |

| 2 | Phenylacetic acid | Aniline | 2-Phenyl-N-phenylacetamide | 85 |

| 3 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 88 |

| 4 | Cinnamic acid | Morpholine | 1-(Morpholino)-3-phenylprop-2-en-1-one | 90 |

| 5 | Acetic acid | Benzylamine | N-Benzylacetamide | 75 |

| 6 | Phenylacetic acid | 2-Aminopyridine | N-(Pyridin-2-yl)-2-phenylacetamide | 63 |

Yields are isolated yields and are representative of typical results. Reaction conditions may vary.

Dehydrative Esterification

While less commonly reported than amidation, this compound and other borate esters can also catalyze the dehydrative esterification of carboxylic acids and alcohols. The principles of the reaction are similar to amidation, involving the activation of the carboxylic acid by the borate catalyst.

General Experimental Protocol

A general procedure for the this compound-catalyzed dehydrative esterification is as follows:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid (1.0 mmol), the alcohol (1.5 mmol), and this compound (0.10 mmol, 10 mol%).

-

Add a high-boiling aprotic solvent such as toluene or xylene (3 mL). The use of a Dean-Stark trap is highly recommended to remove the water formed during the reaction.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC or GC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-